molecular formula C7H13NO2S B1472179 4-Methoxyoxane-4-carbothioamide CAS No. 1600267-54-6

4-Methoxyoxane-4-carbothioamide

Cat. No. B1472179
CAS RN: 1600267-54-6
M. Wt: 175.25 g/mol
InChI Key: CTWGYVSFNXIQQQ-UHFFFAOYSA-N
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Description

4-Methoxyoxane-4-carbothioamide is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of 175.25 g/mol .


Synthesis Analysis

The synthesis of N-acyl-morpholine-4-carbothioamides, which could be related to this compound, has been reported in the literature . The synthesized derivatives were found to be highly active against tested bacterial and fungal strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and solubility, are not explicitly mentioned in the available resources .

Scientific Research Applications

Crystallographic Studies and Molecular Interactions

Research by Ali et al. (2010) detailed the crystal structure of a related compound, showcasing intermolecular hydrogen bonds forming dimers and chains, which could be relevant for understanding molecular packing and interactions in solid states (Saqib Ali et al., 2010). Another study by Kumara et al. (2017) on a structurally similar compound emphasized the importance of molecular interactions, as evidenced by Hirshfeld surface analysis, for crystal packing and stability (K. Kumara et al., 2017).

Synthetic Methodologies and Chemical Properties

Sanad and Mekky (2020) focused on the efficient synthesis and characterization of novel compounds linked to chromene or benzo[f]chromene units, indicating the versatility of carbothioamides in chemical synthesis (S. Sanad & Ahmed E. M. Mekky, 2020). Additionally, the work by Wang et al. (2016) on the synthesis of bromo-4-isobutyloxyphenyl carbothioamide showcases the compound's role as an intermediate in producing biologically active molecules (Qinqin Wang et al., 2016).

Biological Activities

Research by Mohamed et al. (2022) on benzene sulfonamide derivatives, including 4-methoxy variants, highlighted potential anticancer and antioxidant effects, offering insights into the therapeutic applications of such compounds (H. Mohamed et al., 2022). Moreover, Dangar (2021) studied antimicrobial activities of pyrazole-1-carbothioamide derivatives, suggesting their utility in developing new antimicrobial agents (V. R. Dangar, 2021).

Safety and Hazards

The safety and hazards associated with 4-Methoxyoxane-4-carbothioamide are not explicitly mentioned in the available resources . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-methoxyoxane-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-9-7(6(8)11)2-4-10-5-3-7/h2-5H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWGYVSFNXIQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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